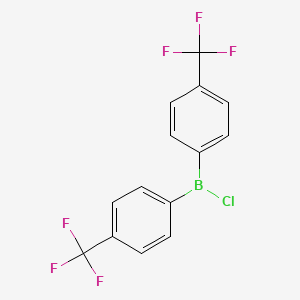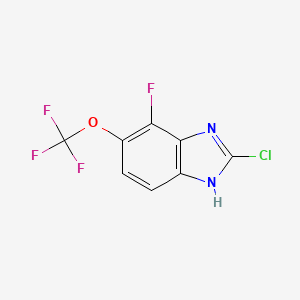
2-Chloro-4-fluoro-5-(trifluoromethoxy)-1H-1,3-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-fluoro-5-(trifluoromethoxy)-1H-1,3-benzimidazole is a chemical compound with a complex structure that includes chlorine, fluorine, and trifluoromethoxy groups attached to a benzimidazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-(trifluoromethoxy)-1H-1,3-benzimidazole typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of the trifluoromethoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and specific solvents to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-fluoro-5-(trifluoromethoxy)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to modify the functional groups.
Substitution: The chlorine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-fluoro-5-(trifluoromethoxy)-1H-1,3-benzimidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-fluoro-5-(trifluoromethoxy)-1H-1,3-benzimidazole involves its interaction with specific molecular targets. These interactions can lead to the inhibition or activation of certain biological pathways, depending on the context. The exact molecular targets and pathways involved can vary, but they often include enzymes and receptors that play crucial roles in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-fluoro-5-nitrobenzaldehyde: This compound shares a similar core structure but has different functional groups.
2-Chloro-4-fluoro-5-(trifluoromethoxy)benzamide: Another related compound with a similar trifluoromethoxy group.
Uniqueness
What sets 2-Chloro-4-fluoro-5-(trifluoromethoxy)-1H-1,3-benzimidazole apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both chlorine and fluorine atoms, along with the trifluoromethoxy group, makes it a versatile compound for various chemical reactions and applications.
Eigenschaften
Molekularformel |
C8H3ClF4N2O |
|---|---|
Molekulargewicht |
254.57 g/mol |
IUPAC-Name |
2-chloro-4-fluoro-5-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H3ClF4N2O/c9-7-14-3-1-2-4(16-8(11,12)13)5(10)6(3)15-7/h1-2H,(H,14,15) |
InChI-Schlüssel |
RFUJDHUWUVQVAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1NC(=N2)Cl)F)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


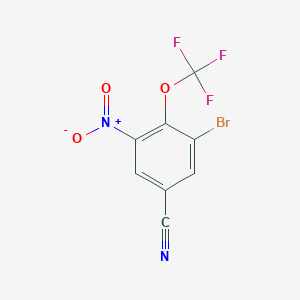
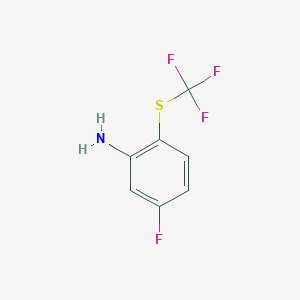
![(2S)-2-acetamido-4-methyl-N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]pentanamide](/img/structure/B12846288.png)
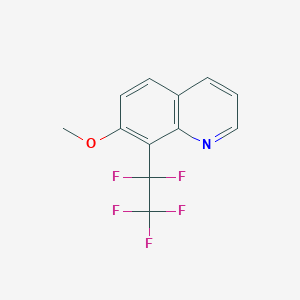
![4-[(4-Chlorobenzylidene)amino]benzonitrile](/img/structure/B12846292.png)
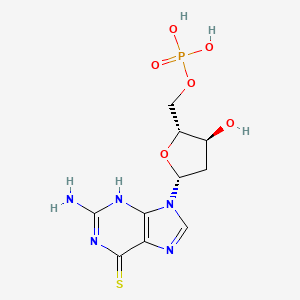
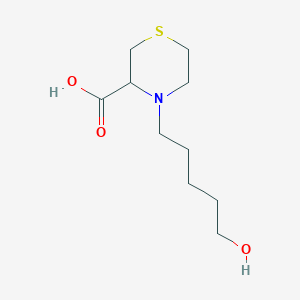


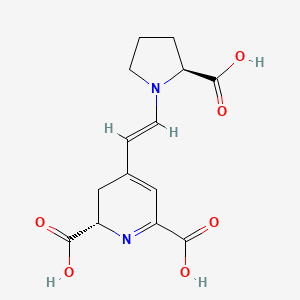

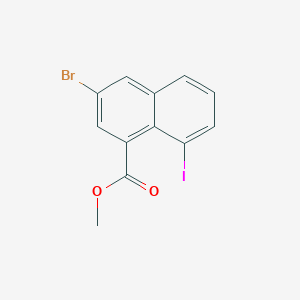
![(2Z)-2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B12846359.png)
